molecular formula C14H11ClO2 B126743 (2-Chlorophenyl)(4-methoxyphenyl)methanone CAS No. 54118-74-0

(2-Chlorophenyl)(4-methoxyphenyl)methanone

Cat. No. B126743
CAS RN: 54118-74-0
M. Wt: 246.69 g/mol
InChI Key: JLAGTIGTDCDSNA-UHFFFAOYSA-N
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Description

The compound "(2-Chlorophenyl)(4-methoxyphenyl)methanone" is a benzophenone derivative characterized by the presence of a 2-chlorophenyl and a 4-methoxyphenyl group attached to a central carbonyl function. Benzophenone derivatives are known for their diverse chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves the formation of the carbonyl group through oxidation reactions or by building the aromatic system using various starting materials. For instance, the synthesis of related compounds such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . Similarly, enantiomerically pure diarylethanes were synthesized starting from a related chlorophenyl ethoxyphenyl methanone, indicating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of a related compound, [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone, was determined to crystallize in the monoclinic space group, revealing details about the bond lengths and intermolecular hydrogen bonds . Another compound, (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, crystallizes in the orthorhombic crystal system and exhibits an intramolecular hydrogen bond .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including nucleophilic addition, condensation, and heterocyclization. For instance, the benzo[b]thiophene sulfoxide derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . Condensation reactions are also common, as seen in the formation of isoflavones and other heterocycles from chlorophenyl substituted ethanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and hydroxy groups can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as the packing and intermolecular interactions within the crystal lattice . Theoretical studies, including density functional theory (DFT) calculations, can predict various bonding features, vibrational spectra, and reactivity profiles of these compounds .

Scientific Research Applications

Environmental Behavior and Degradation

(Santos & Esteves da Silva, 2019) explored the environmental fate and behavior of benzophenone derivatives in aqueous solutions. They focused on the degradation pathways and by-products, crucial for understanding the environmental impact of such compounds.

Anticancer Potential

(Magalhães et al., 2013) investigated the cytotoxicity of phenstatin derivatives, including (2-Chlorophenyl)(4-methoxyphenyl)methanone, in leukemia cells. The compound was found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis, demonstrating its potential as an anticancer agent.

Enantiomer Synthesis and Analysis

(Zhang et al., 2014) developed a method for synthesizing enantiomerically pure diarylethane derivatives starting from (2-Chlorophenyl)(4-methoxyphenyl)methanone. This research contributes to the field of chiral chemistry, which is vital in drug development.

Antifungal Activities

(Lv et al., 2013) synthesized novel methanone derivatives and evaluated their antifungal activity. The results revealed that certain phenyl and methoxyphenyl substitutions on the methanone moiety enhance antifungal efficacy.

Molecular Dynamics and Polarity Studies

(Saiz et al., 1996) examined the dynamics, polarity, and thermal properties of various isomers of (2-Chlorophenyl)(4-methoxyphenyl)methanone. This research aids in understanding the physical properties and potential applications of these compounds in materials science.

Molecular Docking and Antibacterial Activity

(Shahana & Yardily, 2020) focused on the synthesis and characterization of methanone derivatives and conducted molecular docking studies to assess their antibacterial activity. Such studies are crucial in the quest for new antibacterial agents.

Clathrate Formation in Organic Chemistry

(Eto et al., 2011) explored the role of edge-to-face interactions between aromatic rings in the clathrate formation involving derivatives of (2-Chlorophenyl)(4-methoxyphenyl)methanone. Understanding such interactions is key in organic synthesis and crystal engineering.

In Vitro and In Vivo Antitumor Effects

(Magalhães et al., 2011) further extended their research on phenstatin analogs, including (2-Chlorophenyl)(4-methoxyphenyl)methanone, to assess in vitro and in vivo antitumor effects. The study demonstrated significant tumor inhibition, reinforcing the potential of these compounds in cancer therapy.

Crystal Structure and Molecular Analysis

(Lakshminarayana et al., 2018) synthesized and analyzed the crystal structure of a related compound, providing insights into its molecular properties. Such analyses are fundamental in the field of crystallography and materials science.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers There are several papers related to (2-Chlorophenyl)(4-methoxyphenyl)methanone and similar compounds . These papers could provide more detailed information on the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

(2-chlorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAGTIGTDCDSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358291
Record name (2-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(4-methoxyphenyl)methanone

CAS RN

54118-74-0
Record name (2-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Sharghi, M Jokar, MM Doroodmand… - … Synthesis & Catalysis, 2010 - Wiley Online Library
Catalytic Friedel–Crafts acylation of benzene and unactivated benzenes such as chlorobenzene and nitrobenzene have been successfully carried out using activated hematite (α‐Fe 2 …
Number of citations: 76 onlinelibrary.wiley.com
B **n, Y Zhang, K Cheng - Synthesis, 2007 - thieme-connect.com
The palladium (II) chloride catalyzed cross-coupling of arylboronic acids with carboxylic anhydrides or acyl chlorides in water in the presence of various surfactants is described. The …
Number of citations: 24 www.thieme-connect.com
G Brahmachari - 2015 - books.google.com
Filling a gap in the scientific literature, Room Temperature Organic Synthesis is unique in its authoritative, thorough, and applied coverage of a wide variety of" green" organic synthetic …
Number of citations: 36 www.google.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …
G Xu, B Lv, JY Roberge, B Xu, J Du… - Journal of Medicinal …, 2014 - ACS Publications
SGLT2 inhibitors deuterated at sites susceptible to oxidative metabolism were found to have a slightly longer t max and half-life (t 1/2 ), dose-dependent increase in urinary glucose …
Number of citations: 67 pubs.acs.org
YJ Lin, YP Wu, M Thul, MW Hung, SH Chou, WT Chen… - Molecules, 2020 - mdpi.com
Unique tunable aryl imidazolium ionic liquids successfully catalyzed Friedel–Crafts acylation and thioesterification in sealed tubes. These reactions can form a C−C bond and a C−S …
Number of citations: 15 www.mdpi.com

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